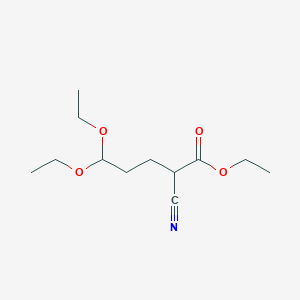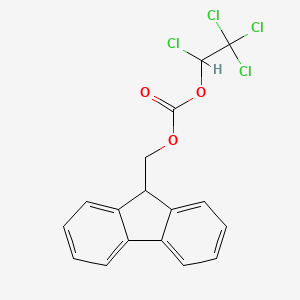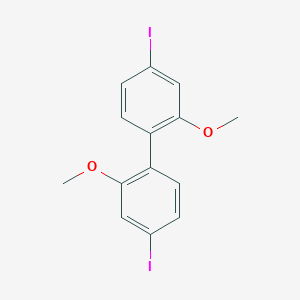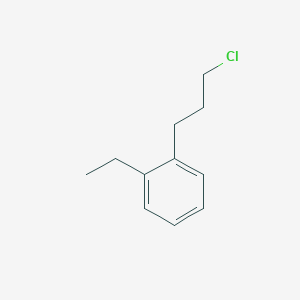
(R)-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting a suitable boronic acid or ester with a diol, such as pinacol, under dehydrating conditions.
Introduction of the amine group: The amine functionality is introduced through reductive amination or other suitable methods.
Formation of the hydrochloride salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or esters.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its boron-containing ring is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound can be used as a probe or ligand due to its ability to interact with specific biomolecules. Its amine group allows for conjugation with various biological entities, facilitating studies in molecular biology and biochemistry.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The boron-containing ring can be used in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with high precision.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of ®-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The boron-containing ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The amine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
Uniqueness
What sets ®-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride apart from similar compounds is its combination of a boron-containing dioxaborolane ring with a phenyl group and an amine functionality. This unique structure imparts distinct reactivity and versatility, making it valuable in a wide range of scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H25BClNO2 |
|---|---|
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
(1R)-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H24BNO2.ClH/c1-14(2)15(3,4)19-16(18-14)13(17)11-10-12-8-6-5-7-9-12;/h5-9,13H,10-11,17H2,1-4H3;1H/t13-;/m0./s1 |
Clave InChI |
UCTOWSYIRICYQH-ZOWNYOTGSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)[C@H](CCC2=CC=CC=C2)N.Cl |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(CCC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)







